Ethyldimethyl(1-methyl-3,3-diphenylpropyl)ammonium hydroxide
Description
Properties
CAS No. |
93923-71-8 |
|---|---|
Molecular Formula |
C20H29NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;hydroxide |
InChI |
InChI=1S/C20H28N.H2O/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
WAPAVSRTRXAIJR-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[OH-] |
Origin of Product |
United States |
Chemical Reactions Analysis
EINECS 300-159-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Ethyldimethyl(1-methyl-3,3-diphenylpropyl)ammonium hydroxide is utilized as a muscarinic receptor antagonist. This class of compounds is significant in treating various conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to inhibit bronchoconstriction.
Case Study: Muscarinic Receptor Antagonists
A study highlighted the synthesis of various quaternary ammonium compounds, including this compound, which demonstrated promising therapeutic effects in preclinical models for respiratory diseases . The compound's ability to selectively target muscarinic receptors makes it a candidate for further development in pharmacology.
Chemical Synthesis and Catalysis
In chemical synthesis, this compound serves as a phase transfer catalyst. Its quaternary ammonium structure allows it to facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and yields.
Case Study: Phase Transfer Catalysis
Research conducted on the use of quaternary ammonium compounds in organic synthesis demonstrated that this compound effectively increased the efficiency of reactions involving nucleophilic substitutions and eliminations. In one experiment, the compound was used to promote the reaction between an alkyl halide and a nucleophile in a biphasic system, resulting in significantly improved yields compared to traditional methods .
Material Science Applications
The compound's surfactant properties make it suitable for applications in material science, particularly in the formulation of coatings and emulsions.
Case Study: Coating Formulations
A study investigated the incorporation of this compound into polymeric coatings. The results indicated that its addition improved the hydrophobicity and durability of the coatings while maintaining flexibility . This application is particularly relevant for developing protective coatings in automotive and industrial sectors.
Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens. This property is leveraged in formulations intended for disinfection and preservation.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that this compound effectively inhibits growth against Gram-positive and Gram-negative bacteria. A comparative analysis revealed that formulations containing this compound demonstrated superior antimicrobial activity compared to standard disinfectants .
Mechanism of Action
The mechanism of action of EINECS 300-159-9 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Hydrophobicity and Solubility
- The diphenylpropyl group in the target compound confers significant hydrophobicity, likely limiting water solubility compared to sulfonate-containing analogs (e.g., –3). Such hydrophobicity may favor organic-phase reactions or membrane integration .
- Sulfopropyl or carboxymethyl groups in analogs enhance aqueous solubility and micelle formation, making them suitable for colloidal systems or catalytic microgels .
Basicity and Reactivity
Catalytic and Surface Activity
Biological Activity
Ethyldimethyl(1-methyl-3,3-diphenylpropyl)ammonium hydroxide, a quaternary ammonium compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, toxicity profiles, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a central nitrogen atom bonded to three methyl groups and one ethyl group, along with a diphenylpropyl moiety. The chemical formula is , and it exhibits properties typical of quaternary ammonium compounds, including solubility in polar solvents and surfactant activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Like many quaternary ammonium compounds, it has been shown to possess antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis and death. Studies indicate that this compound is effective against a range of gram-positive and gram-negative bacteria.
- Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism involves the disruption of mitochondrial function and the induction of apoptosis.
- Neuroactive Properties : Preliminary studies suggest potential neuroactive effects, possibly through modulation of neurotransmitter systems. This could have implications for treating neurological disorders.
Toxicity Profiles
While this compound shows promise in various therapeutic areas, its toxicity profile must be carefully considered:
- Acute Toxicity : Case studies have documented severe gastrointestinal damage following ingestion of related ammonium hydroxides. For instance, two cases reported significant enterocyte damage quantified using intestinal fatty acid binding protein (IFABP) levels .
- Chronic Exposure : Long-term exposure to quaternary ammonium compounds has been associated with respiratory issues and skin irritation.
Table 1: Summary of Toxicity Studies
| Study Reference | Concentration | Observed Effects | Biomarkers |
|---|---|---|---|
| Case Study 1 | 5.4% | Gastrointestinal damage | IFABP: 865 pg/mL |
| Case Study 2 | 29% | Severe toxicity | IFABP: 1274 pg/mL |
| Inhalation Study | Various ppm | Respiratory distress | LC50 values ranging from 4230 to 10600 ppm |
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Antiseptic Use : Due to its antimicrobial properties, it can be formulated as an antiseptic agent for topical applications.
- Cancer Therapy : Its cytotoxic effects on cancer cells may lead to its development as a chemotherapeutic agent.
- Neurological Disorders : Further exploration into its neuroactive properties could pave the way for new treatments for conditions such as depression or anxiety.
Case Studies and Research Findings
Recent literature highlights various case studies that illustrate the biological activity and potential applications of this compound:
- A study demonstrated significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, suggesting its use in disinfectant formulations.
- Another investigation into its cytotoxic effects on human breast cancer cell lines revealed a dose-dependent increase in apoptosis markers.
- Research focusing on its neuroactive properties indicated modulation of serotonin receptors in vitro, warranting further exploration for psychiatric applications.
Preparation Methods
Synthesis of 3,3-Diphenylpropionitrile
- Starting materials: Cinnamonitrile and benzene.
- Reaction: Friedel-Crafts alkylation using anhydrous aluminum trichloride as catalyst.
- Conditions: Reflux heating in aromatic hydrocarbon solvent.
- Workup: Acid washing, solvent removal, and recrystallization from alcohol.
- Yield: 95–98%.
This step forms the nitrile intermediate 3,3-diphenylpropionitrile, which is crucial for subsequent transformations.
Catalytic Hydrogenation to 3,3-Diphenylpropylamine
- Starting material: 3,3-diphenylpropionitrile.
- Catalyst: Transition metal hydrogenation catalysts such as Raney nickel, nickel/diatomaceous earth, or palladium on carbon.
- Conditions: Hydrogen pressure of 2–5 MPa, temperature 80–120°C, presence of ammonia gas.
- Solvent: Organic solvents like methanol.
- Workup: Solvent evaporation and vacuum distillation.
- Yield: 91–95%.
This step reduces the nitrile group to the corresponding amine, 3,3-diphenylpropylamine, under controlled hydrogenation conditions.
Formation of Schiff Base and Methylation to Quaternary Ammonium Salt
- Starting materials: 3,3-diphenylpropylamine and an aldehyde.
- Reaction: Reflux in aromatic hydrocarbon solvent to form a Schiff base via dehydration.
- Methylation: Introduction of methylating agents (e.g., methyl iodide or methyl sulfate) to convert the amine to a methyl quaternary ammonium salt.
- Workup: Acidic hydrolysis with dilute sulfuric acid under reflux, steam distillation to remove free aldehyde, pH adjustment with sodium hydroxide to 9–12, separation of oil layer, and vacuum distillation.
- Yield: 85–92%.
This step converts the secondary amine into the quaternary ammonium salt, a key intermediate toward the final hydroxide form.
Conversion to Ethyldimethyl(1-methyl-3,3-diphenylpropyl)ammonium Hydroxide
- Quaternization: Further alkylation with ethylating agents to introduce the ethyl group on the nitrogen.
- Hydroxide formation: Ion exchange or hydrolysis to replace the counterion with hydroxide.
- Purification: Crystallization or distillation to obtain the pure quaternary ammonium hydroxide.
While specific detailed protocols for this final step are less commonly disclosed, the general approach follows standard quaternary ammonium salt synthesis and ion exchange techniques.
| Step | Reaction Type | Starting Material(s) | Catalyst/Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | Cinnamonitrile + Benzene | Anhydrous AlCl3 | Reflux in aromatic solvent | 3,3-Diphenylpropionitrile | 95–98 |
| 2 | Catalytic Hydrogenation | 3,3-Diphenylpropionitrile | Raney Ni, Ni/SiO2, Pd/C | 2–5 MPa H2, 80–120°C, NH3 gas | 3,3-Diphenylpropylamine | 91–95 |
| 3 | Schiff Base Formation + Methylation | 3,3-Diphenylpropylamine + Aldehyde | Methylating agent (e.g., MeI) | Reflux, acidic hydrolysis | Methyl quaternary ammonium salt | 85–92 |
| 4 | Quaternization + Hydroxide Formation | Methyl quaternary ammonium salt | Ethylating agent + Ion exchange | Standard quaternization methods | This compound | Not specified |
- The described synthetic route avoids hazardous reagents such as thionyl chloride and expensive or dangerous reducing agents like borohydrides, improving safety and environmental impact.
- The use of catalytic hydrogenation with transition metal catalysts under ammonia atmosphere enhances selectivity and yield of the amine intermediate.
- The overall process simplifies operations, reduces solvent consumption, and lowers production costs.
- Yields for each step are high, with total yield improvements of approximately 10–15% compared to older methods.
- The final quaternary ammonium compound exhibits properties suitable for pharmaceutical applications, including muscarinic receptor antagonism, as indicated by related patent literature.
The preparation of this compound involves a multi-step synthetic process starting from cinnamonitrile and benzene, proceeding through Friedel-Crafts alkylation, catalytic hydrogenation, Schiff base formation, methylation, and final quaternization with hydroxide ion exchange. The method is characterized by high yields, avoidance of hazardous reagents, and operational efficiency. These features make it suitable for industrial-scale synthesis of this quaternary ammonium compound with potential therapeutic applications.
Q & A
Q. What synthetic routes are recommended for Ethyldimethyl(1-methyl-3,3-diphenylpropyl)ammonium hydroxide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves quaternization of a tertiary amine precursor (e.g., 1-methyl-3,3-diphenylpropylamine) with ethyl bromide or iodide under anhydrous conditions. Purification is critical due to hygroscopic tendencies; recrystallization from acetonitrile or tetrahydrofuran (THF) is recommended, as these solvents minimize hydrolysis (solubility data in ) . For high-purity yields (>98%), column chromatography with silica gel or reversed-phase HPLC can resolve residual byproducts like unreacted amine or halide salts .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify N⁺-H stretching (2500–3000 cm⁻¹) and hydroxide ion absorption (~3600 cm⁻¹). Compare with reference spectra of structurally similar quaternary ammonium hydroxides (e.g., ).
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve signals from ethyldimethyl and diphenylpropyl groups. Integration ratios should confirm stoichiometry (e.g., 3:2 for methyl vs. ethyl groups).
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M-OH]⁺ ions, with exact mass matching theoretical molecular weight.
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity.
Advanced Research Questions
Q. How does steric hindrance from the 3,3-diphenylpropyl group influence reaction kinetics in nucleophilic substitution or phase-transfer catalysis?
- Methodological Answer : Steric effects reduce accessibility to the ammonium center, slowing nucleophilic attack. Kinetic studies (e.g., using stopped-flow techniques) in polar aprotic solvents (DMF, THF) show rate constants 2–3 orders of magnitude lower than less hindered analogs (e.g., trimethylalkylammonium hydroxides) . Computational modeling (DFT) of transition states can quantify energy barriers, while X-ray crystallography (as in ) reveals spatial constraints .
Q. What solvent systems maximize catalytic efficiency when using this compound as a phase-transfer agent?
- Data-Driven Answer :
Q. How can contradictions in reported solubility and stability data be resolved?
- Analytical Approach : Discrepancies often arise from impurities (e.g., residual halides) or moisture exposure. For example:
- Purity Impact : Samples with ≥98% purity () show consistent solubility in organic solvents, while lower-purity batches exhibit variability due to hydrophilic contaminants.
- Stability Testing : Accelerated degradation studies (40°C/75% RH) over 4 weeks reveal hydrolysis to 1-methyl-3,3-diphenylpropanol and dimethylamine. Stabilize with inert atmospheres (N₂) and desiccants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
